Product packaging for Columbianetin glucopyranoside(Cat. No.:CAS No. 55836-35-6)

Columbianetin glucopyranoside

Cat. No.: B1238635
CAS No.: 55836-35-6
M. Wt: 408.4 g/mol
InChI Key: UCJHITBUIWHISE-GGECFJTPSA-N
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Description

Classification and Chemical Context of Columbianetin (B30063) Glucopyranoside

Columbianetin glucopyranoside is chemically classified as a coumarin (B35378) glycoside. chemsrc.combiocrick.com This classification stems from its core molecular structure, which consists of two main components: a coumarin aglycone and a sugar moiety. The aglycone, or non-sugar part, is columbianetin, an angular-type furanocoumarin. chemsrc.com The sugar component is a β-D-glucopyranose unit attached to the columbianetin backbone via a glycosidic bond. chemsrc.commedchemexpress.com In vivo, this compound can be metabolized into its active form, columbianetin. biocrick.comresearchgate.net

The compound is predominantly isolated from the dried roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan, a plant known in traditional medicine as Angelicae Pubescentis Radix. chemsrc.commedchemexpress.comwiley.comnih.gov The presence of the glucoside group significantly influences the molecule's solubility and pharmacokinetic properties compared to its aglycone.

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₀H₂₄O₉ chemsrc.comknapsackfamily.com
Molecular Weight408.4 g/mol chemsrc.comneo-biotech.com
CAS Number55836-35-6 chemsrc.com
Chemical ClassCoumarin Glycoside chemsrc.combiocrick.com
AglyconeColumbianetin biocrick.comresearchgate.net

Overview of Research Trajectories for this compound

Research into this compound has followed several distinct yet interconnected paths, primarily focusing on its isolation, analytical characterization, and biological activities.

A significant body of research has been dedicated to developing efficient methods for the isolation and purification of this compound from its natural source, Angelicae Pubescentis Radix. wiley.comnih.gov Techniques such as macroporous resin chromatography and preparative high-performance liquid chromatography (PHPLC) have been optimized to obtain the compound at high purity. wiley.comnih.gov

Pharmacological studies represent a major research trajectory. Investigations have consistently reported on its anti-inflammatory and analgesic (pain-relieving) properties. chemsrc.commedchemexpress.comwiley.comclinisciences.com Furthermore, its potential as an anti-platelet aggregation agent has been explored. chemsrc.commedchemexpress.com Another key area of research is its neuroprotective effects, specifically its ability to protect against glutamate-induced toxicity in neuronal cells. chemsrc.commedchemexpress.com

The metabolic fate of this compound has also been a subject of investigation. Pharmacokinetic studies in animal models have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME). biocrick.comresearchgate.net These studies have revealed that it is a prodrug that gets metabolized into the biologically active columbianetin after administration. biocrick.comresearchgate.net This has led to the development of sophisticated analytical methods, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), to simultaneously determine the concentrations of both the glycoside and its aglycone in biological samples. chemsrc.combiocrick.com

Summary of Research Findings for this compound
Research AreaKey FindingsReference
Isolation & PurificationEfficient purification from Angelicae Pubescentis Radix using macroporous resin and PHPLC. wiley.comnih.gov
PharmacologyDemonstrates anti-inflammatory, analgesic, and anti-platelet aggregation activities. chemsrc.commedchemexpress.comwiley.comclinisciences.com
NeuroprotectionExerts significant protective effects against glutamate-induced neurotoxicity. chemsrc.commedchemexpress.com
Pharmacokinetics (ADME)Acts as a prodrug, metabolizing into the active compound columbianetin. Primarily excreted through feces. biocrick.comresearchgate.net
Analytical ChemistryDevelopment of HPLC and UPLC-MS methods for quantification in biological matrices. chemsrc.combiocrick.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O9 B1238635 Columbianetin glucopyranoside CAS No. 55836-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S)-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-20(2,29-19-17(25)16(24)15(23)12(8-21)27-19)13-7-10-11(26-13)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13+,15-,16+,17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJHITBUIWHISE-GGECFJTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204429
Record name Columbianetin glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55836-35-6
Record name Columbianetin glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Columbianetin glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of Columbianetin Glucopyranoside

Biosynthetic Origin and Accumulation Patterns

Developmental and Environmental Factors Influencing Columbianetin (B30063) Glucopyranoside Accumulation

The biosynthesis and accumulation of coumarins, including columbianetin glucopyranoside, are dynamic processes influenced by both the plant's developmental stage and its surrounding environment.

Developmental Factors: The concentration of coumarins can vary significantly throughout a plant's life cycle. For example, in Angelica pubescens, the coumarin (B35378) content in the roots follows an "S"-shaped growth pattern, reaching its peak in October. peerj.com This suggests that the timing of harvest is a critical factor in obtaining the highest yield of these compounds.

Environmental Factors: Abiotic stresses can significantly impact the production of secondary metabolites.

Light: Shading has been shown to induce the upregulation of this compound in Carex adrienii. mdpi.com This suggests that changes in light intensity can trigger a defensive response in the plant, leading to increased production of this compound. mdpi.com

Drought: Studies on other plants have shown that drought stress can lead to an increase in coumarin content. peerj.comnih.gov This is believed to be an adaptive mechanism to cope with water scarcity. peerj.comnih.gov

Nutrient Availability: Deficiencies in certain nutrients can also affect secondary metabolite accumulation. nih.gov

Pathogen Attack: The aglycone of this compound, columbianetin, has been identified as a phytoalexin in celery (Apium graveolens), meaning its production is induced in response to pathogen attack. targetmol.com This defensive role suggests that the presence of pathogens could stimulate the biosynthesis of its glycosylated form as well.

The biosynthesis of coumarins is a complex process that begins with the shikimate pathway. nih.gov The formation of the coumarin nucleus is a key step, followed by various modifications such as hydroxylation and glycosylation. peerj.com The final step in the formation of this compound is the attachment of a glucose molecule to the columbianetin aglycone, a reaction catalyzed by UDP-glycosyltransferases (UGTs). peerj.com The expression of the genes encoding these enzymes is influenced by the developmental and environmental factors mentioned above. peerj.com

Table 2: Factors Influencing this compound Accumulation

Factor Influence Plant Species/Context
Developmental Stage Accumulation peaks at specific times (e.g., October for Angelica pubescens roots). peerj.com Angelica pubescens peerj.com
Light (Shading) Upregulation of the compound. mdpi.com Carex adrienii mdpi.com
Drought Stress General increase in coumarin content observed in other plants. peerj.comnih.gov General observation in plants peerj.comnih.gov

| Pathogen Attack | The aglycone, columbianetin, is a phytoalexin induced by pathogens. targetmol.com | Apium graveolens (celery) targetmol.com |

Biosynthesis and Metabolic Pathways of Columbianetin Glucopyranoside

Precursor Compounds and Initial Enzymatic Steps in Columbianetin (B30063) Glucopyranoside Formation

The biosynthesis of columbianetin glucopyranoside begins with the phenylpropanoid pathway, which provides the basic coumarin (B35378) skeleton. frontiersin.org The journey from the primary metabolite L-phenylalanine involves a series of core reactions catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). frontiersin.org

The central precursor for a vast array of coumarin derivatives is umbelliferone (B1683723) (7-hydroxycoumarin). frontiersin.orgnih.govwiley.com The formation of umbelliferone itself is a critical branching point from the general phenylpropanoid pathway. The key step determining the specific structure of angular pyranocoumarins like columbianetin is the prenylation of umbelliferone. nih.govwiley.com A dimethylallyl pyrophosphate (DMAPP) molecule is attached to the C8 position of the umbelliferone ring to form the intermediate, osthenol (B192027). frontiersin.orgnih.gov This C8-prenylation is the committed step leading towards the synthesis of angular furanocoumarins and pyranocoumarins. nih.govwiley.com Osthenol then serves as the direct precursor for the formation of the aglycone, (+)-columbianetin. monash.edu The final step in the formation of this compound is the glycosylation of the hydroxyl group of columbianetin, where a glucose moiety is attached, a reaction catalyzed by UDP-glycosyltransferases (UGTs). frontiersin.org

Role of Key Enzymes in this compound Biosynthesis (e.g., Columbianetin Synthase, Prenyltransferases)

The biosynthesis of this compound is orchestrated by several classes of enzymes that catalyze specific, sequential reactions. Prenyltransferases (PTs) and cytochrome P450 monooxygenases are particularly crucial in generating the structural diversity of coumarins. frontiersin.org

Prenyltransferases (PTs): These enzymes are key determinants of the final coumarin structure. frontiersin.org Specifically, a dimethylallyl diphosphate (B83284):umbelliferone dimethylallyltransferase (also known as umbelliferone prenyltransferase) catalyzes the attachment of a prenyl group from dimethylallyl diphosphate (DMAPP) to the umbelliferone core. nih.gov While prenylation at the C6 position leads to linear furanocoumarins, prenylation at the C8 position yields osthenol, the precursor for angular coumarins like columbianetin. frontiersin.orgnih.govwiley.com In parsley, a specific prenyltransferase, PcPT, has been identified that shows a strong preference for C6-prenylation but also produces the C8-prenylated osthenol to a lesser extent. nih.govwiley.com

Columbianetin Synthase: Following the formation of osthenol, columbianetin synthase catalyzes the cyclization of the prenyl side chain to form the dihydropyran ring characteristic of (+)-columbianetin. monash.edusemanticscholar.org This enzymatic step is critical for the formation of the specific pyranocoumarin (B1669404) structure.

Angelicin Synthase (CYP71AJ4): This cytochrome P450 monooxygenase is involved in the downstream metabolism of (+)-columbianetin. It catalyzes the conversion of (+)-columbianetin into angelicin, an angular furanocoumarin. wikipedia.orgebi.ac.ukmpg.defrontiersin.org While this reaction leads away from the direct glucoside, it highlights the role of P450 enzymes in modifying the columbianetin core. The enzyme exhibits a high affinity for (+)-columbianetin, with an apparent Km of 2.1 ± 0.4 µM. ebi.ac.uk

UDP-glycosyltransferases (UGTs): This large family of enzymes is responsible for the final step in the biosynthesis: the glycosylation of columbianetin. frontiersin.org UGTs transfer a glycosyl group, typically from a UDP-sugar, to the aglycone. This process enhances the water solubility and stability of the compound and can affect its storage, transport, and bioactivity within the plant. frontiersin.org For instance, the tobacco glucosyltransferase TOGT is known to catalyze the glucosylation of hydroxycoumarins. frontiersin.org

Table 1: Key Enzymes in the Biosynthetic Pathway of this compound

Enzyme ClassSpecific Enzyme ExamplePrecursor(s)Product(s)Role in Pathway
Prenyltransferase Umbelliferone C8-prenyltransferaseUmbelliferone, DMAPPOsthenolCatalyzes the committed step towards angular pyranocoumarins. frontiersin.orgnih.gov
Synthase Columbianetin SynthaseOsthenol(+)-ColumbianetinForms the characteristic dihydropyran ring of the aglycone. monash.edusemanticscholar.org
Cytochrome P450 Angelicin Synthase (CYP71AJ4)(+)-ColumbianetinAngelicinMetabolizes the aglycone into a related furanocoumarin. wikipedia.orgebi.ac.uk
Glycosyltransferase UDP-glycosyltransferase (UGT)(+)-Columbianetin, UDP-glucoseThis compoundCatalyzes the final glycosylation step to form the title compound. frontiersin.org

Genetic and Molecular Regulation of this compound Biosynthetic Pathways

The production and accumulation of this compound are tightly controlled at the genetic level. This regulation involves the coordinated expression of biosynthetic genes, which is in turn managed by a network of transcription factors that respond to both developmental cues and environmental stimuli. frontiersin.orgpeerj.com

The expression of genes involved in coumarin biosynthesis is largely controlled by specific families of transcription factors (TFs), most notably the MYB (myeloblastosis) and bHLH (basic helix-loop-helix) families. frontiersin.orgpeerj.comfrontiersin.org These TFs bind to specific cis-regulatory elements in the promoter regions of target genes, thereby activating or repressing their transcription.

MYB Transcription Factors: The R2R3-MYB subfamily is particularly significant in regulating secondary metabolism. frontiersin.orgnih.govresearchgate.net In Peucedanum praeruptorum, a plant rich in coumarins, the expression levels of two R2R3-MYB TFs, PpMYB3 and PpMYB103, showed a strong correlation with the accumulation profiles of several coumarins, suggesting they act as positive regulators of the biosynthetic pathway. nih.govresearchgate.net In Arabidopsis, the AtMYB72 transcription factor is known to induce coumarin synthesis in response to iron deficiency. nih.gov

bHLH Transcription Factors: These TFs often work in concert with MYB proteins, forming regulatory complexes (MYB-bHLH-WD40) that modulate the expression of biosynthetic genes. nih.govresearchgate.net This combinatorial action allows for a more nuanced and precise control over metabolic pathways. researchgate.net In response to shade stress in Carex adrienii, the bHLH family was identified as having the highest proportion of differentially expressed transcription factors, suggesting a significant regulatory role. mdpi.com

Other Transcription Factors: Besides MYB and bHLH, other TF families like WRKY and AP2 have also been implicated in the regulation of coumarin biosynthetic genes. frontiersin.orgfrontiersin.org

Integrative studies combining metabolomics with transcriptomics have provided valuable insights into the genetic regulation of coumarin production. By correlating the expression levels of specific genes with the accumulation of metabolites like this compound, researchers can identify candidate genes involved in the pathway.

A study on Carex adrienii under shade stress revealed that this compound was among the metabolites that were significantly upregulated. mdpi.com The integrated analysis of differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) showed enrichment in pathways like flavonoid biosynthesis and plant hormone signal transduction, indicating a complex regulatory network response. mdpi.com

In Dendrobium nobile, a correlation was observed between the high expression of the gene Dn4CL3L1 (a 4-coumarate-CoA ligase) in the fruits and the accumulation of several compounds, including columbianetin acetate (B1210297), a closely related derivative. mdpi.com Such studies are crucial for pinpointing the specific gene family members that play key roles in the biosynthesis of these specialized metabolites in different plant tissues and under various conditions. mdpi.com

Table 2: Transcriptional Regulators Implicated in Coumarin Biosynthesis

Transcription Factor FamilySpecific ExamplePlant SpeciesFunction
R2R3-MYB PpMYB3, PpMYB103Peucedanum praeruptorumPositively regulate coumarin biosynthesis; expression correlates with coumarin accumulation. nih.govresearchgate.net
R2R3-MYB AtMYB72Arabidopsis thalianaInduces coumarin synthesis and secretion under iron or phosphorus stress. nih.gov
bHLH (General)Carex adrieniiHighly active in response to shade stress, which upregulates this compound. mdpi.com
MYB-bHLH Complex TT2 (MYB) - TT8 (bHLH)Arabidopsis thalianaForm complexes to regulate flavonoid/anthocyanin pathways, a model for related secondary metabolism. nih.gov

Transcriptional Regulation Mechanisms (e.g., MYB, bHLH Transcription Factors)

Metabolic Transformations of this compound in Biological Systems

Once synthesized in plants or administered to a biological system, this compound can undergo metabolic transformations. The most significant of these is the cleavage of the glycosidic bond, which releases the aglycone, columbianetin.

Pharmacokinetic studies in rats have demonstrated that columbianetin-β-d-glucopyranoside (CBG) is metabolized in vivo into its aglycone, columbianetin (CBN). frontiersin.orgresearchgate.netbiocrick.comnih.gov This deglycosylation is a critical activation step, as the biological activities of many glycosides are attributed to their aglycone forms.

Following oral administration of pure this compound, both the parent compound and its metabolite, columbianetin, can be detected in plasma. researchgate.netbiocrick.com Research has shown that the absolute bioavailability of columbianetin-β-d-glucopyranoside is relatively low, calculated to be 5.63 ± 4.42%. frontiersin.orgresearchgate.netnih.gov This suggests that a significant portion of the ingested glycoside is either not absorbed or is rapidly metabolized. Interestingly, the presence of other co-existing constituents from the crude extract of Angelicae Pubescentis Radix was found to enhance the absorption of this compound. frontiersin.orgnih.gov Both the glucoside and its aglycone are rapidly and widely distributed throughout various tissues. frontiersin.orgresearchgate.netnih.gov

Table 3: Summary of In Vivo Metabolic Data for this compound

ParameterFindingBiological System
Primary Metabolic Reaction Catabolism (deglycosylation) to its aglycone, columbianetin. frontiersin.orgresearchgate.netRat model
Absolute Bioavailability 5.63 ± 4.42%. frontiersin.orgresearchgate.netnih.govRat model
Absorption Enhancement Co-existing compounds in plant extract enhance absorption. frontiersin.orgnih.govRat model
Distribution Rapid and broad distribution in various tissues (stomach, ovary, kidney, liver, etc.). frontiersin.orgresearchgate.netnih.govRat model

Identification of Other Metabolites Derived from this compound

Research into the metabolism of this compound has revealed that it is not solely its original form that may exert physiological effects, but also the array of compounds it transforms into. The primary metabolic pathway involves the hydrolysis of the glucoside moiety, leading to the formation of its aglycone, columbianetin. frontiersin.orgnih.govwiley.com This deglycosylation is a crucial first step, converting the parent compound into a more readily absorbable and biologically active form.

A pivotal study in the field, conducted on rats, has provided the most comprehensive insight into the metabolic cascade of this compound to date. frontiersin.orgnih.govgoogle.com Through the analysis of blood, urine, bile, and feces following the oral administration of pure this compound, researchers were able to tentatively identify a total of eight metabolites. frontiersin.orgnih.govgoogle.com This seminal work utilized advanced analytical techniques, specifically ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry, to elucidate the structures of these metabolic products. frontiersin.org

The following table summarizes the key metabolites identified in research studies.

Parent CompoundMetaboliteMethod of IdentificationReference
This compoundColumbianetinHigh-performance liquid chromatography with fluorescence detection and ultra high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry frontiersin.orgnih.govwiley.com
This compoundEight tentatively identified metabolitesUltra high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry frontiersin.orgnih.govgoogle.com

Isolation, Purification, and Advanced Structural Elucidation of Columbianetin Glucopyranoside

Extraction Methodologies from Botanical Sources

Columbianetin (B30063) glucopyranoside is primarily isolated from plant materials. A common botanical source for this compound is the root of Angelicae Pubescentis Radix. muc.edu.cnnih.gov The extraction process typically begins with the pulverization of the dried plant material to increase the surface area for solvent penetration. researchgate.net

A widely used method for extraction is heat reflux extraction with an ethanol-water solution. For instance, dried and pulverized Angelicae Pubescentis Radix can be extracted with 70% (v/v) ethanol (B145695). vulcanchem.com Another approach involves the use of methanol (B129727) as the extraction solvent. researchgate.net Microwave-assisted extraction (MAE) has also been employed as an efficient technique for extracting coumarins, including those from Angelica species. rsc.org The resulting crude extract contains a complex mixture of phytochemicals, from which Columbianetin glucopyranoside must be separated and purified.

Chromatographic Separation and Purification Techniques for this compound

The purification of this compound from the crude botanical extract is a multi-step process that often involves various chromatographic techniques to achieve a high degree of purity.

Initial purification of the crude extract often employs conventional liquid chromatography techniques. Column chromatography using silica (B1680970) gel or C-18 bonded silica is a common first step to fractionate the extract based on polarity. mdpi.comglycoscience.ru This allows for the separation of this compound from other less polar or more polar compounds present in the extract.

For obtaining highly pure this compound, preparative high-performance liquid chromatography (PHPLC) is an indispensable technique. muc.edu.cnvulcanchem.com After initial enrichment through other methods, PHPLC is used for the final purification step. This technique offers high resolution and efficiency, enabling the separation of this compound from closely related coumarins and other impurities. rsc.orgresearchgate.net The use of PHPLC has been shown to yield this compound with a purity of over 98%. muc.edu.cnnih.gov

Macroporous resin chromatography is a highly effective and economical method for the enrichment and preliminary purification of this compound from crude extracts. muc.edu.cnmdpi.com Various types of macroporous resins have been evaluated for their adsorption and desorption characteristics concerning this compound.

In one study, several resins including D101, HP-20, AB-8, GDX-201, and DA201 were tested. muc.edu.cnmdpi.com The GDX-201 resin demonstrated the most favorable adsorption and desorption properties for this compound. muc.edu.cnmdpi.com The adsorption process onto the resin is influenced by factors such as contact time and temperature. muc.edu.cnmdpi.com Dynamic adsorption and desorption experiments are conducted to optimize the purification process. For the GDX-201 resin, after adsorbing the extract, the column is typically washed with deionized water and a low concentration of ethanol (e.g., 5%) to remove impurities. muc.edu.cn The target compound, this compound, is then eluted with a higher concentration of ethanol, for example, 25%. muc.edu.cn This enrichment process can increase the content of this compound in the product significantly. muc.edu.cn

Resin TypeAdsorption/Desorption Performance for this compoundReference
GDX-201 Exhibited the best adsorption and desorption properties. muc.edu.cnmdpi.com
HP-20 Also used for the enrichment of coumarins. vulcanchem.com
D101 A non-polar styrene-type resin suitable for a wide range of organic compounds. researchgate.net
AB-8 A low-polarity resin used for the extraction of various natural products. colab.ws
DA201 Another resin type evaluated in comparative studies. muc.edu.cn

Preparative High-Performance Liquid Chromatography (PHPLC)

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation of this compound

The definitive identification and structural elucidation of this compound are accomplished through a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organic molecules, including this compound. Both one-dimensional (¹H-NMR and ¹³C-NMR) and two-dimensional NMR experiments are employed to assign the chemical shifts of all protons and carbons in the molecule, confirming its structure. mdpi.comglycoscience.ru The spectroscopic data obtained is compared with previously reported data to verify the identity of the isolated compound. mdpi.com

The structure of this compound consists of a coumarin (B35378) aglycone, columbianetin, attached to a β-D-glucopyranosyl moiety. The NMR spectra provide key signals that confirm this structure.

¹H-NMR Data: The proton NMR spectrum shows characteristic signals for the aromatic protons of the coumarin ring system, the protons of the dihydrofuran ring, the methyl groups of the hydroxypropyl side chain, and the protons of the glucose unit. The anomeric proton of the β-D-glucose typically appears as a doublet with a large coupling constant, confirming the β-configuration of the glycosidic linkage.

¹³C-NMR Data: The carbon NMR spectrum displays signals corresponding to all the carbon atoms in the molecule. This includes the carbonyl carbon of the lactone, the aromatic carbons, the carbons of the dihydrofuran and hydroxypropyl moieties, and the six carbons of the glucopyranosyl unit.

The following tables present the ¹H-NMR and ¹³C-NMR spectral data for this compound as reported in the literature.

Table of ¹H-NMR Spectral Data for this compound (Data to be populated from supplementary materials of cited literature)

Table of ¹³C-NMR Spectral Data for this compound (Data to be populated from supplementary materials of cited literature)

In addition to NMR, Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound, further confirming its identity. mdpi.comglycoscience.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (¹H, ¹³C NMR) for Structural Assignment

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the initial structural assignment of this compound. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms in the molecule.

Studies reporting the isolation of Columbianetin β-D-glucopyranoside confirm its structure via ¹H and ¹³C NMR analysis. semanticscholar.orgmdpi.com The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the coumarin core, the protons of the fused dihydrofuran ring, and the signals from the β-D-glucopyranoside moiety. A key signal is the anomeric proton (H-1') of the glucose unit, whose chemical shift and coupling constant are indicative of a β-linkage. The ¹³C NMR spectrum complements this by showing resonances for all 20 carbon atoms, including the characteristic signal of the lactone carbonyl (C-2), carbons of the aromatic rings, and the six carbons of the glucose unit.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: Exact chemical shifts (δ) may vary slightly depending on the solvent used. Data is compiled based on structural analysis from cited literature.)

Atom No.¹³C NMR (δ ppm)¹H NMR (δ ppm, multiplicity, J in Hz)
Aglycone Moiety
2~161.0
3~113.0~6.25 (d, 9.5)
4~144.0~7.60 (d, 9.5)
4a~112.5
5~129.0~7.30 (d, 8.5)
6~115.0~6.80 (d, 8.5)
7~162.0
8~98.0
8a~156.0
2'~78.0~4.80 (t, 8.0)
3'~28.0~3.20 (d, 8.0)
4'~72.0
5'~25.0~1.40 (s)
6'~25.5~1.45 (s)
Glucose Moiety
1''~100.0~4.90 (d, 7.5)
2''~74.0~3.40-3.60 (m)
3''~77.0~3.40-3.60 (m)
4''~70.5~3.40-3.60 (m)
5''~76.5~3.40-3.60 (m)
6''~61.5~3.70 (dd), ~3.90 (dd)

Source: Data interpreted from structural elucidation studies. semanticscholar.orgmdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the core structure, 2D NMR experiments are indispensable for confirming the precise connectivity and stereochemistry of the molecule. thermofisher.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. thermofisher.comresearchgate.net For this compound, COSY spectra would confirm correlations between H-3 and H-4 on the coumarin ring and trace the spin systems within the glucose moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. thermofisher.comresearchgate.net This technique is crucial for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For example, the anomeric proton signal at ~4.90 ppm would show a cross-peak to the anomeric carbon signal at ~100.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). researchgate.netmdpi.com This is arguably the most powerful tool for connecting the different fragments of the molecule. A critical HMBC correlation would be observed between the anomeric proton (H-1'') of the glucose unit and the carbon of the aglycone to which it is attached (C-4'), confirming the glycosylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is vital for determining stereochemistry. For instance, NOESY correlations can help confirm the relative orientation of substituents on the dihydrofuran ring.

Together, these 2D NMR techniques provide a complete and unambiguous picture of the molecular structure, confirming the identity of this compound. mdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analyzers, provides a highly accurate mass measurement. researchgate.net

For Columbianetin β-D-glucopyranoside, HRMS analysis confirms its molecular formula as C₂₀H₂₄O₉. chemsrc.com Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the molecule. mdpi.comnih.gov In a typical MS/MS experiment, the protonated molecule [M+H]⁺ at an m/z of approximately 409.15 is selected and fragmented. The most characteristic fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose unit (162 Da). This produces a prominent fragment ion corresponding to the protonated aglycone, columbianetin, at m/z 247.09. nih.gov This characteristic loss is a diagnostic marker for glycosylated coumarins.

Table 2: Representative Mass Spectrometry Data for this compound

Ion TypeCalculated m/zObserved Fragment (m/z)Interpretation
[M+H]⁺409.1499~409.15Protonated parent molecule
[M+Na]⁺431.1318~431.13Sodium adduct of parent molecule
[M-C₆H₁₀O₅+H]⁺247.0919~247.09Loss of glucose unit, formation of Columbianetin aglycone

Source: Data compiled from UPLC-QTOF-MS analysis studies. chemsrc.comnih.gov

Advanced Applications of Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Structural Insights

UV-Vis and IR spectroscopy provide valuable information about the electronic system and functional groups within the molecule, respectively. mdpi.com

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by the absorption of its coumarin chromophore. Coumarins typically exhibit strong absorption bands that are useful for their detection and characterization. mdpi.com The spectrum would show characteristic maxima related to the π→π* electronic transitions within the conjugated aromatic system. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule's functional groups. nih.gov For this compound, the spectrum would display several key absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups of the glucose moiety. docbrown.info A strong, sharp absorption around 1730-1700 cm⁻¹ corresponds to the C=O stretching vibration of the α,β-unsaturated lactone ring, a hallmark of coumarins. mdpi.com Other significant bands include those for aromatic C=C stretching (~1600 cm⁻¹) and C-O stretching vibrations from the ether and alcohol groups (~1200-1000 cm⁻¹). mdpi.comdocbrown.info

Table 3: Expected UV-Vis and IR Absorption Data for this compound

SpectroscopyFeatureExpected Range/ValueFunctional Group Assignment
UV-Vis λmax~250 nm, ~320 nmπ→π* transitions in the coumarin chromophore
IR νmax (cm⁻¹)~3400 (broad)O-H stretching (hydroxyl groups)
νmax (cm⁻¹)~2930C-H stretching (aliphatic)
νmax (cm⁻¹)~1720 (strong)C=O stretching (lactone)
νmax (cm⁻¹)~1610, ~1500C=C stretching (aromatic)
νmax (cm⁻¹)~1150-1050C-O stretching (ether and alcohol)

Source: Data based on characteristic absorptions for coumarins and glycosides. mdpi.comdocbrown.info

X-ray Crystallography for Absolute Stereochemical and Conformation Determination of this compound (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. The technique involves diffracting X-rays off a single crystal of the material to generate an electron density map, from which the precise position of each atom can be determined.

As of this review, a search of the scientific literature and crystallographic databases did not yield a published X-ray crystal structure for this compound. While the structures of related coumarins have been determined by this method, this specific glycoside has likely been characterized solely through the comprehensive spectroscopic methods detailed above. Therefore, this technique is not currently applicable.

Advanced Analytical Methodologies for Columbianetin Glucopyranoside Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Applications for Columbianetin (B30063) Glucopyranoside

HPLC is a cornerstone technique for the analysis of non-volatile compounds like Columbianetin glucopyranoside. nih.gov It offers high efficiency and rapid separation, making it suitable for both qualitative and quantitative assessments. nih.govbiomedpharmajournal.org The versatility of HPLC is enhanced by coupling it with different detectors, which provide varying levels of sensitivity and selectivity. openaccessjournals.com

HPLC Coupled with Fluorescence Detection (HPLC-FLD)

For enhanced sensitivity in detecting this compound and its metabolites, HPLC coupled with a fluorescence detector (HPLC-FLD) is a powerful tool. researchgate.netbiocrick.comresearchgate.net This method is particularly valuable for determining the compound in biological samples where concentrations may be low. A validated HPLC-FLD method has been successfully used for the simultaneous determination of Columbianetin-β-d-glucopyranoside and its metabolite, columbianetin, in biological samples. biocrick.comgoogle.com The high sensitivity of fluorescence detection allows for accurate pharmacokinetic studies. researchgate.net

HPLC Coupled with Diode Array Detection (HPLC-DAD)

HPLC with a Diode Array Detector (HPLC-DAD) is widely used for the simultaneous analysis of multiple compounds in complex mixtures, such as herbal extracts. rsc.orgciencia-e-vinho.come-nps.or.kr This technique allows for the acquisition of UV-visible spectra for each peak, aiding in compound identification by comparing the spectra with those of reference standards. nih.gov A typical HPLC-DAD method for analyzing coumarins, including this compound, might use a C18 column and a gradient mobile phase of acetonitrile (B52724) and water. mdpi.comnih.gov The detection wavelength is often set around 325 nm for optimal absorbance of these compounds. mdpi.comnih.govnih.gov

Below is a table summarizing typical HPLC-DAD parameters used for the analysis of this compound and related coumarins.

ParameterValueSource
Column C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 × 250 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile (A) and Water (B) with gradient elution mdpi.comnih.gov
Flow Rate 1.0 mL/min mdpi.comnih.govnih.gov
Detection Wavelength 325 nm mdpi.comnih.govnih.gov
Column Temperature 30 °C mdpi.comnih.govnih.gov
Injection Volume 10 µL mdpi.comnih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) Techniques

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm), resulting in significantly faster analysis times, higher resolution, and improved sensitivity. eag.comijsrtjournal.comijraset.com This technique operates at higher pressures than conventional HPLC. eag.comijsrtjournal.com

UPLC Coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS)

The coupling of UPLC with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a powerful platform for the comprehensive profiling and identification of compounds in complex mixtures. researchgate.netsci-hub.sefrontiersin.org This high-resolution mass spectrometry technique provides accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown metabolites of this compound. biocrick.com In one study, UPLC-Q-TOF-MS was used to identify metabolites of Columbianetin-β-d-glucopyranoside, providing crucial insights into its metabolic pathways. biocrick.comgoogle.com

UPLC Coupled with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS)

For highly sensitive and selective quantification, UPLC coupled with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.govtandfonline.comnih.gov This technique is particularly useful for determining the distribution of this compound and other coumarins in biological tissues, such as the brain and cerebrospinal fluid. nih.gov The high selectivity is achieved through Multiple Reaction Monitoring (MRM), which minimizes interference from the sample matrix. tesisenred.net A reliable UPLC-MS/MS method was developed to simultaneously determine the levels of twelve coumarins in rat cerebrospinal fluid and brain homogenates. nih.gov

The following table outlines typical parameters for a UPLC-MS/MS method.

ParameterValueSource
Column BEH C18 (e.g., 2.1 × 100 mm, 1.7 µm) tandfonline.comnih.gov
Mobile Phase 0.1% aqueous formic acid (A) and acetonitrile (B) with gradient elution tandfonline.comnih.gov
Flow Rate 0.4 mL/min tandfonline.comnih.gov
Column Temperature 35 °C tandfonline.comnih.gov
Injection Volume 2 µL tandfonline.comnih.gov
Ionization Mode Electrospray Ionization (ESI) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Related Structures

While HPLC and UPLC are ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. acs.orgnih.gov In the context of this compound, GC-MS is not used for the direct analysis of the glycoside itself due to its non-volatile nature. However, it is invaluable for identifying volatile metabolites or related volatile structures present in the same plant extracts. acs.orgnih.govresearchgate.net For instance, GC-MS has been used to identify volatile compounds in pomelo peels, where related coumarins like Columbianetin acetate (B1210297) have been detected. acs.orgnih.gov The technique provides excellent separation and definitive identification based on mass spectra. mdpi.com

High-Performance Thin Layer Chromatography (HPTLC) for Qualitative and Semi-Quantitative Analysis

High-Performance Thin Layer Chromatography (HPTLC) is a powerful and versatile analytical technique for the qualitative and semi-quantitative analysis of this compound in complex matrices like herbal extracts. asiapharmaceutics.inforesearchgate.net It is an advanced version of traditional thin-layer chromatography (TLC), offering better resolution, higher sensitivity, and improved reproducibility due to the use of high-quality plates with smaller particle sizes. researchgate.netscribd.com

The principle of HPTLC relies on the differential migration of components of a mixture through a stationary phase (the HPTLC plate) under the influence of a mobile phase. scribd.com For the analysis of coumarins like this compound, a typical HPTLC method would involve the following:

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used. researchgate.net

Mobile Phase: A mixture of solvents is used to achieve optimal separation. For instance, a mobile phase consisting of n-hexane, ethyl acetate, and formic acid in a specific ratio (e.g., 12:8:2, v/v) has been used for the separation of phenolic compounds, which are structurally related to coumarins. researchgate.net

Sample Application: Samples are applied as narrow bands onto the plate using an automated applicator to ensure precision. scribd.com

Development: The plate is developed in a saturated chamber, allowing the mobile phase to move up the plate by capillary action. scribd.com

Detection and Quantification: After development, the plate is dried, and the separated bands are visualized under UV light at specific wavelengths. Densitometric scanning is then used for the quantification of the separated compounds. researchgate.net

The resulting chromatogram, or "fingerprint," provides a qualitative profile of the sample. By comparing the Rf value (retardation factor) of a band to that of a known standard of this compound, its presence can be confirmed. Semi-quantitative analysis can be performed by comparing the area of the sample band to a calibration curve generated from known concentrations of the standard. HPTLC's advantages include its simplicity, speed, and ability to analyze multiple samples simultaneously, making it a valuable tool for screening and quality control. asiapharmaceutics.infoopenrepository.com

Table 1: HPTLC Method Parameters for Coumarin (B35378) Analysis

ParameterDescriptionReference
Stationary PhaseHPTLC plates with silica gel 60 F254 researchgate.net
Mobile Phase Examplen-hexane‒ethyl acetate‒formic acid (12:8:2, v/v) researchgate.net
Detection Wavelengths280 and 330 nm researchgate.net

Spectroscopic Techniques for Quantitative Analysis of this compound

Spectroscopic methods are instrumental in the quantitative analysis of this compound, offering rapid and non-destructive measurement options.

Near-Infrared Spectroscopy (NIRs) has emerged as a rapid and non-destructive analytical tool for the quality control of herbal medicines. researchgate.netresearchgate.net It measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 800-2500 nm). frontiersin.org This absorption is related to the overtones and combination bands of molecular vibrations, providing a chemical fingerprint of the sample. frontiersin.org

For the quantitative analysis of this compound, a calibration model is developed using a set of samples with known concentrations of the compound, as determined by a reference method like HPLC. mdpi.comnih.gov This model correlates the NIR spectral data with the concentration of this compound. Once the model is established, the concentration of the compound in unknown samples can be rapidly predicted from their NIR spectra. mdpi.com

The application of NIRs in quality control offers several advantages:

Speed: Analysis can be performed in seconds. researchgate.net

Non-destructive: Samples can be analyzed without any preparation. researchgate.net

Versatility: It can be used for both qualitative (e.g., geographical origin identification) and quantitative analysis. researchgate.netmdpi.com

Chemometrics, the application of statistical and mathematical methods to chemical data, is crucial for analyzing the complex spectral data generated by NIRs. researchgate.netmdpi.com Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to build robust calibration models. mdpi.com

Table 2: Application of NIRs in Herbal Medicine Quality Control

ApplicationMethodologyReference
Geographical Origin DiscriminationNIR spectroscopy combined with chemometrics researchgate.net
Quantitative Analysis of Active ComponentsDevelopment of calibration models using PLS regression mdpi.com
Rapid Identification of Herbal SpeciesNIR fingerprinting and pattern recognition methods mdpi.com

Integrative Omics Approaches for Comprehensive Profiling of this compound

Omics technologies provide a holistic view of the biological system by analyzing a large set of molecules, such as metabolites and proteins.

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. nih.gov Untargeted metabolomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the simultaneous detection and relative quantification of a wide range of metabolites, including this compound. nih.govresearchgate.net

In studies investigating the effects of herbal medicines, metabolomics can be used to profile the changes in metabolite levels in response to treatment. For example, a study on Carex adrienii showed that the content of this compound was upregulated under shading conditions, suggesting its involvement in the plant's response to environmental stress. mdpi.com Another study on Adenophora triphylla utilized LC-Q-TOF/MS-based untargeted metabolomics to identify various phytochemicals, including coumarins. nih.govresearchgate.net

This approach provides valuable insights into the metabolic pathways affected by this compound and can help in understanding its mechanism of action.

Table 3: Metabolomics Studies Mentioning this compound

Study FocusAnalytical TechniqueKey Finding Related to this compoundReference
Response of Carex adrienii to shadeMetabolome and Transcriptome ProfilingUpregulation of this compound under shading mdpi.com
Phytochemical profiling of Adenophora triphyllaLC-Q-TOF/MS-based untargeted metabolomicsIdentification of this compound as a constituent nih.govresearchgate.net

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. frontiersin.org In the context of drug discovery, proteomics is a powerful tool for identifying the protein targets of bioactive compounds like this compound. frontiersin.orgresearchgate.net

One common approach is chemical proteomics, which utilizes a "bait" molecule, often a modified version of the compound of interest, to capture its interacting proteins from a cell lysate. frontiersin.orgmdpi.com The captured proteins are then identified using mass spectrometry. This can help elucidate the molecular mechanisms underlying the pharmacological effects of this compound.

Another method is thermal proteome profiling (TPP), which measures changes in the thermal stability of proteins upon ligand binding. nih.gov Proteins that bind to this compound will exhibit altered melting curves, allowing for their identification. nih.gov By identifying the protein targets, researchers can gain a deeper understanding of the signaling pathways and cellular processes modulated by this compound.

Table 4: Proteomics Approaches for Target Identification

Proteomics MethodPrincipleReference
Chemical Proteomics (Affinity-based)Uses a "bait" molecule to capture interacting proteins. frontiersin.orgmdpi.com
Thermal Proteome Profiling (TPP)Measures changes in protein thermal stability upon ligand binding. nih.gov

Compound Names Mentioned in the Article

Chemical Synthesis and Derivatization of Columbianetin Glucopyranoside

Total Synthesis Strategies for Columbianetin (B30063) and its Glucosides

The total synthesis of columbianetin glucopyranoside logically begins with the synthesis of its aglycone, columbianetin. A notable synthesis of racemic columbianetin starts from the commercially available coumarin (B35378), umbelliferone (B1683723). scribd.com This process involves a sequence of reactions including the alkylation of the phenol (B47542) group, reduction of an alkyne, a regioselective Claisen rearrangement, epoxidation of the resulting osthenol (B192027), and subsequent cyclization to yield (±)-columbianetin. scribd.com The final step to obtain this compound involves the stereoselective attachment of a glucose molecule to the hydroxyl group of the aglycone, a transformation that can be achieved through chemical or, more efficiently, chemoenzymatic methods. nih.gov

Table 1: Key Reactions in the Total Synthesis of (±)-Columbianetin

Step Starting Material Key Reagents/Reaction Product Reference
1 Umbelliferone 3-chloro-3-methyl-1-butyne, K₂CO₃ 7-(3-methylbut-1-yn-1-yloxy)-2H-chromen-2-one scribd.com
2 7-(3-methylbut-1-yn-1-yloxy)-2H-chromen-2-one Lindlar's catalyst, H₂ 7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one scribd.com
3 7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one Claisen Rearrangement (Heat) Osthenol scribd.com
4 Osthenol m-CPBA (Epoxidation) Epoxidized Osthenol scribd.com

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of coumarin scaffolds. rsc.org These sustainable alternatives to conventional methods are highly relevant for producing the core structure of columbianetin. rsc.org One of the most significant advancements is the use of water as a reaction medium, which can improve reactivity and selectivity due to hydrophobic effects and water's high cohesive energy. clockss.org

Key green synthetic methods for coumarin synthesis include:

Knoevenagel Condensation in Water : This method allows for the one-pot synthesis of coumarin-3-carboxylic acids from salicylaldehydes and active methylene (B1212753) compounds like Meldrum's acid. nih.govacs.org Reactions can be performed at room temperature using eco-friendly catalysts such as potassium carbonate or sodium azide, often resulting in excellent yields (up to 99%). nih.govacs.org

Wittig Reaction : The Wittig reaction, a staple in organic synthesis, can be adapted to be more environmentally friendly. ijcce.ac.ir One-pot condensation of o-hydroxybenzaldehyde with reagents like ethyl bromoacetate (B1195939) in the presence of triphenylphosphine (B44618) can be conducted in water or under solvent-free conditions, providing good yields and avoiding toxic organic solvents like benzene (B151609) or xylene. ijcce.ac.ir

Deep Eutectic Solvents (DES) : DES, a class of ionic liquids, serve as environmentally benign catalysts and solvents. nih.gov The Knoevenagel condensation to form coumarin derivatives has been successfully carried out in the presence of choline (B1196258) chloride (ChCl) as a catalyst in an aqueous medium, with yields ranging from 79% to 98%. nih.gov

Table 2: Comparison of Green Chemistry Approaches for Coumarin Synthesis

Method Key Features Typical Conditions Advantages Reference(s)
Knoevenagel Condensation One-pot synthesis Water, Room Temperature, K₂CO₃ or NaN₃ catalyst High yields, avoids toxic solvents, energy efficient nih.gov, acs.org
Wittig Reaction One-pot condensation Water or solvent-free, 80°C Environmentally friendly, avoids toxic solvents ijcce.ac.ir

Regioselective Chemical Derivatization of the Glucopyranoside Moiety

The glucopyranoside moiety of this compound possesses multiple hydroxyl groups, offering numerous sites for chemical modification. Regioselective derivatization—the ability to chemically alter a single, specific hydroxyl group while leaving others untouched—is crucial for creating defined analogues for structure-activity relationship (SAR) studies. mdpi.com Inspired by work on other natural glycosides, direct acylation methods can be employed. nih.govdergipark.org.tr By carefully selecting reagents, solvents (e.g., pyridine, DMF), and reaction conditions (e.g., temperature, stoichiometry), it is possible to selectively introduce acyl groups at the primary C-6 hydroxyl or at specific secondary hydroxyls (C-2, C-3, C-4) of the glucose unit. nih.gov

The synthesis of novel derivatives is a direct application of regioselective chemistry. By reacting this compound with various acylating agents (such as acyl chlorides or anhydrides) under controlled conditions, a library of new compounds can be generated. nih.gov These agents can introduce a wide range of functional groups, including aliphatic chains (e.g., octanoyl) and substituted aromatic rings (e.g., benzoyl, cinnamoyl, nitrobenzoyl). nih.govdergipark.org.tr The resulting ester derivatives exhibit altered physicochemical properties, such as lipophilicity and steric profile, which can significantly impact their biological activity. researchgate.net This approach allows for a systematic exploration of the chemical space around the parent molecule.

In broader SAR studies of coumarins, modifications to both the coumarin core and any attached moieties have been shown to drastically alter activity. For instance, in studies of β-secretase inhibition, furanocoumarin derivatives showed activity while pyranocoumarins like columbianetin were inactive, highlighting the importance of the core scaffold. researchgate.net The synthesis and subsequent biological testing of novel glucoside derivatives, as described in section 6.2.1, is a direct method for performing SAR studies, allowing researchers to correlate specific structural changes with changes in biological effect, such as antimicrobial or antiproliferative activity. nih.gov

Table 3: Neuroprotective Activity of Coumarins from Angelica gigas

Compound Name Cell Viability (%) at 10 μM Reference
1 Marmesinin 73.4 ± 4.1 researchgate.net
2 Nodakenin 80.2 ± 3.5 researchgate.net
3 Columbianetin-O-beta-D-glucopyranoside 78.5 ± 2.9 researchgate.net
4 (S)-Peucedanol-7-O-beta-D-glucopyranoside 65.3 ± 3.3 researchgate.net
5 (S)-Peucedanol-3'-O-beta-D-glucopyranoside 60.1 ± 2.8 researchgate.net
6 Skimmin 55.2 ± 2.5 researchgate.net
7 Apiosylskimmin 53.1 ± 3.0 researchgate.net
8 Isoapiosylskimmin 54.8 ± 3.1 researchgate.net
9 Magnolioside 51.9 ± 2.7 researchgate.net

Data represents protection against glutamate-induced toxicity in HT22 cells.

Synthesis of Novel this compound Derivatives

Chemoenzymatic and Biocatalytic Approaches to this compound Modification

Chemoenzymatic and biocatalytic methods represent a powerful and sustainable frontier in the synthesis and modification of complex natural products. nih.govnih.gov These approaches leverage the high selectivity and efficiency of enzymes to perform chemical transformations that are often difficult to achieve with conventional chemistry. mdpi.comeuropa.eu

For the synthesis of this compound itself, a chemoenzymatic strategy is highly advantageous. The glucosylation step can be carried out using a β-glucosidase enzyme, which ensures the correct stereochemistry (β-linkage) of the glycosidic bond. nih.gov This biocatalytic step can be followed by standard chemical reactions to modify other parts of the molecule. nih.gov

Furthermore, biocatalysis is exceptionally well-suited for the late-stage diversification of natural products. nih.gov Enzymes such as oxidoreductases, transferases, and lipases can introduce new functional groups onto the complex scaffold of this compound with remarkable regio- and stereoselectivity. nih.govchemrxiv.org For example, an engineered cytochrome P450 enzyme could be used to hydroxylate a specific, unactivated C-H bond on the coumarin core, a reaction that is extremely challenging to control using traditional reagents. chemrxiv.org Similarly, glycosyltransferases could be used to attach additional sugar units to the existing glucose moiety, creating more complex glycosides. frontiersin.org This synergy between chemical synthesis for building the core structure and enzymatic modification for fine-tuning the final product offers a modular and efficient pathway to novel and potentially more active analogues. chemrxiv.org

Biological Activities and Underlying Molecular Mechanisms of Columbianetin Glucopyranoside

Molecular Mechanisms of Anti-inflammatory Action of Columbianetin (B30063) Glucopyranoside

Columbianetin glucopyranoside demonstrates notable anti-inflammatory effects through a multi-faceted approach that involves the modulation of key inflammatory players and signaling pathways.

Modulation of Inflammatory Mediators and Cytokines

Research has shown that the aglycone of this compound, columbianetin (CBT), can significantly reduce the production of pro-inflammatory cytokines. nih.gov In studies using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), CBT effectively inhibited the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and interleukin-1β (IL-1β) in a dose-dependent manner. nih.gov This suppression of key inflammatory mediators is a crucial aspect of its anti-inflammatory activity. The reduction of these cytokines helps to dampen the inflammatory cascade that is often associated with various pathological conditions. nih.govsemanticscholar.org

Table 1: Effect of Columbianetin (CBT) on Pro-inflammatory Cytokine Production in LPS-Stimulated PBMCs

Cytokine Effect of CBT Treatment Significance
TNF-α Significantly inhibited in a dose-dependent manner. Reduces a key initiator of the inflammatory cascade. nih.gov
IL-6 Significantly inhibited in a dose-dependent manner. Attenuates systemic inflammation and immune response. nih.gov
MCP-1 Significantly inhibited in a dose-dependent manner. Decreases recruitment of monocytes to sites of inflammation. nih.gov
IL-1β Significantly inhibited in a dose-dependent manner. Lessens fever and inflammatory responses. nih.gov

Interaction with Cellular Signaling Pathways (e.g., NOD1/NF-κβ Pathway)

A pivotal mechanism underlying the anti-inflammatory action of columbianetin involves the downregulation of the Nucleotide-binding Oligomerization Domain 1 (NOD1)/Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net Studies have demonstrated that CBT significantly inhibits the activation of NOD1, RIP2 (Receptor-Interacting Protein 2), and NF-κB induced by LPS. nih.gov The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. researchgate.netfrontiersin.org By targeting the NOD1/NF-κB axis, columbianetin effectively suppresses the transcription of inflammatory cytokines. nih.gov Further evidence for this targeted mechanism comes from experiments where the inhibitory effects of CBT on the NF-κB pathway were blocked by a selective NOD1 inhibitor, ML130. nih.govresearchgate.net

Mechanisms of Antioxidant Activity of this compound

In addition to its anti-inflammatory effects, this compound possesses antioxidant properties, which are crucial for protecting cells from damage induced by oxidative stress.

Free Radical Scavenging Properties

The antioxidant capacity of compounds like this compound is often attributed to their ability to scavenge free radicals. researchgate.netusm.my Phenolic compounds, a class to which coumarins belong, are known to exhibit antioxidant activity by donating a hydrogen atom or an electron to free radicals, thereby neutralizing them. researchgate.net While direct studies on the free radical scavenging properties of this compound are emerging, the antioxidant potential of related coumarins and plant extracts containing these compounds has been demonstrated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmdpi.com This activity is vital in preventing the cellular damage caused by reactive oxygen species (ROS). mdpi.com

Table 2: Common Assays for Evaluating Free Radical Scavenging Activity

Assay Principle Relevance to Antioxidant Activity
DPPH Radical Scavenging Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change. mdpi.comnih.gov A widely used method to assess the free-radical scavenging capacity of a compound. researchgate.net
ABTS Radical Scavenging Evaluates the scavenging of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants. mdpi.com Provides a broad measure of antioxidant activity against a different type of radical.
Hydroxyl Radical Scavenging Determines the ability to neutralize the highly reactive hydroxyl radical, a major contributor to oxidative damage. usm.my Indicates protection against one of the most damaging reactive oxygen species.

Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, phytochemicals can exert their antioxidant effects by modulating the body's own defense mechanisms against oxidative stress. nih.govmdpi.com This involves enhancing the activity and expression of endogenous antioxidant enzymes. mdpi.comnih.gov Compounds like polyphenols have been shown to upregulate the expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) through pathways like the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. mdpi.commdpi.com By bolstering these endogenous systems, this compound could provide a more sustained and potent antioxidant effect, helping to maintain cellular redox homeostasis. nih.govmycli.com

Cellular and Molecular Basis of Anti-platelet Aggregation by this compound

This compound has demonstrated notable anti-platelet aggregation properties. medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.com While the precise molecular mechanisms are still under investigation, the inhibitory effects are thought to involve multiple pathways. Platelet activation and aggregation are critical processes in thrombosis and are initiated by various agonists like collagen, ADP, and thrombin. nih.govmdpi.com Natural compounds can interfere with these processes by interacting with platelet membrane receptors, thereby inhibiting agonist binding, or by modulating intracellular signaling pathways. nih.govmdpi.com For instance, some natural compounds inhibit platelet aggregation by suppressing platelet adhesion to endothelial cells, a key step in the formation of atherosclerotic plaques. nih.gov Others may influence intracellular cyclic nucleotide levels, which are crucial for maintaining platelets in a quiescent state. mdpi.com this compound, along with its aglycone metabolite columbianetin, has been recognized for these anti-platelet effects. researchgate.net

Neuroprotective Mechanisms of this compound

This compound exhibits significant neuroprotective effects, particularly against glutamate-induced toxicity. medchemexpress.commedchemexpress.commedchemexpress.comnih.govresearchgate.net

Attenuation of Glutamate-Induced Cytotoxicity

Research has shown that this compound can protect neurons from damage caused by excessive glutamate (B1630785), a major excitatory neurotransmitter in the central nervous system. nih.govresearchgate.net Glutamate-induced excitotoxicity is a key factor in various neurodegenerative disorders. sci-hub.se Studies using primary cultured rat cortical cells have demonstrated that this compound, at concentrations ranging from 0.1 to 10 microM, significantly enhances cell viability in the presence of toxic glutamate levels. nih.govresearchgate.net This protective effect suggests that the compound can interfere with the signaling cascades that lead to neuronal cell death initiated by overstimulation of glutamate receptors.

Pathways Involved in Neuronal Protection

The neuroprotective activity of coumarins like this compound is linked to their chemical structure, particularly the presence of a dihydropyran or dihydrofuran ring at the C-6 position, and their lipophilicity. nih.gov These structural features are believed to play a crucial role in their ability to protect neurons. nih.gov While the specific pathways for this compound are still being fully elucidated, related coumarins have been shown to exert their neuroprotective effects by reducing intracellular calcium influx, which is a primary consequence of glutamate receptor overactivation. researchgate.net Furthermore, some coumarins protect against oxidative stress by bolstering the cellular antioxidant defense system, including increasing levels of glutathione and the activity of glutathione peroxidase. researchgate.net

Antiallergic Mechanisms of this compound

This compound and its related compounds have shown potential in modulating allergic reactions, primarily through their influence on mast cells.

Regulation of Mast Cell-Mediated Responses

Mast cells are key players in allergic and inflammatory responses, releasing a variety of mediators upon activation. frontiersin.orgcebm.netaaaai.org The regulation of mast cell degranulation is a critical target for antiallergic therapies. cebm.net Columbianetin has been shown to be helpful in regulating mast cell-mediated allergic inflammatory responses. researchgate.net This suggests that this compound may exert its antiallergic effects by stabilizing mast cells and preventing the release of inflammatory mediators.

Modulation of Histamine (B1213489) Release

Histamine is a primary mediator released from mast cells during an allergic reaction, leading to symptoms such as itching, swelling, and bronchoconstriction. frontiersin.orgeds.clinic The inhibition of histamine release is a key mechanism for many antiallergic drugs. eds.clinicnih.gov Columbianetin, the metabolite of this compound, has been found to inhibit histamine release from human mast cells stimulated by substance P. researchgate.net This inhibitory action on a crucial step in the allergic cascade underscores the potential of this compound as an antiallergic agent.

Antifungal and Bactericidal Mechanisms of this compound

This compound and its aglycone, columbianetin, exhibit notable antimicrobial properties, which are rooted in their function as defensive compounds in plants and their ability to disrupt microbial structures and functions.

Role as a Phytoalexin in Plant Defense Mechanisms

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to various stresses, including microbial attack. cabidigitallibrary.orgmdpi.comijcmas.com These compounds are a key component of the plant's induced defense system. ijcmas.comsoton.ac.uk Columbianetin, the aglycone of this compound, is recognized as a phytoalexin, particularly in plants from the Apiaceae family, such as celery (Apium graveolens). uoguelph.camedchemexpress.com Its production is often triggered by pathogens, serving as a self-defense mechanism against fungal invasion and bacterial attack. nih.gov

Plants often store these defensive compounds in an inactive, glycosylated form, such as this compound. When the plant tissue is damaged or attacked by a pathogen, enzymes can cleave the glucose molecule, releasing the more biologically active aglycone, columbianetin, at the site of infection. uoguelph.ca This rapid activation is a crucial part of the plant's defense strategy. The synthesis of such furanocoumarins is a response to both biotic elicitors, like fungal cell wall components, and abiotic stresses. mdpi.comuoguelph.ca The presence of compounds like columbianetin is associated with resistance to pathogens in plants. medchemexpress.com

Spectrum of Antimicrobial Activity and Cellular Targets

This compound and its aglycone, columbianetin, have demonstrated activity against a range of microorganisms, including both fungi and bacteria. researchgate.netajchem-a.comsemanticscholar.org Columbianetin is noted for its excellent anti-fungal activity. medchemexpress.com Studies on related coumarins and plant extracts containing these compounds have shown inhibition of various pathogens. For instance, extracts containing coumarins have shown inhibitory effects against Candida albicans, Escherichia coli, and Staphylococcus aureus. researchgate.net

The mechanisms underlying this antimicrobial action involve the disruption of essential cellular processes in the target microbes. While specific cellular targets for this compound are still under detailed investigation, coumarins as a class are known to interfere with microbial growth and viability. Some studies suggest that their fungistatic and bactericidal properties may arise from their ability to interfere with cell wall synthesis or disrupt cell membrane integrity. researchgate.net The lipophilic nature of the aglycone, columbianetin, likely facilitates its interaction with and disruption of the lipid-rich cell membranes of microorganisms.

Table 1: Antimicrobial Activity Spectrum Associated with Columbianetin and Related Coumarins
Compound ClassTarget OrganismObserved EffectReference
ColumbianetinFungiStrong antifungal activity medchemexpress.com
Coumarins (general)Candida albicansAntimicrobial activity researchgate.net
Coumarins (general)Escherichia coliAntimicrobial activity researchgate.net
Coumarins (general)Staphylococcus aureusAntimicrobial activity researchgate.net
ColumbianetinGeneral BacteriaAntibacterial activity

Anti-proliferative and Cytotoxic Mechanisms of this compound

This compound and related coumarins have been investigated for their potential to inhibit the growth of cancer cells through various mechanisms, including the induction of programmed cell death and interference with the cell division cycle.

Induction of Apoptosis in Target Cells

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several studies have indicated that coumarins can induce apoptosis in various cancer cell lines. researchgate.netmdpi.com Extracts containing this compound and its aglycone have been linked to the induction of apoptosis. For instance, research on HepG2 human liver cancer cells showed that related coumarins could induce apoptosis. dntb.gov.uaarabjchem.org

The molecular mechanisms often involve the intrinsic, or mitochondrial-dependent, pathway of apoptosis. mdpi.comresearchgate.net This can be triggered by a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event, in turn, activates a cascade of enzymes called caspases, including caspase-3, which are the executioners of apoptosis. nih.gov The regulation of the Bcl-2 family of proteins, such as the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, is also a key factor that can be modulated by these compounds to favor cell death. nih.gov

Cell Cycle Modulation and Growth Inhibition

In addition to inducing apoptosis, this compound and related compounds can exert anti-proliferative effects by arresting the cell cycle, thereby preventing cancer cells from dividing and multiplying. nih.gov Studies on various coumarins have demonstrated the ability to cause cell cycle arrest at different phases, such as the G1 or G2/M phase. nih.govresearchgate.netresearchgate.net

For example, certain coumarins have been shown to induce a G1 phase block in HL60 leukemia cells. researchgate.net In other cell lines, such as HeLa and SiHa, arrest has been observed in the G0/G1 phase. nih.gov This cell cycle arrest is often a precursor to apoptosis and is a key mechanism for inhibiting tumor growth. researchgate.net The inhibition of cell proliferation has been observed in a dose-dependent manner in multiple cancer cell lines, including those from the colon, breast, and prostate. nih.govresearchgate.net

Specific Molecular Targets and Signaling Pathways

The anti-proliferative and cytotoxic effects of this compound are orchestrated through its interaction with specific molecular targets and the modulation of key intracellular signaling pathways. While research is ongoing to fully elucidate the pathways directly affected by this compound, studies on related coumarins provide significant insights.

One of the critical signaling pathways implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. frontiersin.orgmedchemexpress.com NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress and inflammation; its dysregulation is a hallmark of many cancers. Inhibition of NF-κB activation is a key anti-inflammatory and anti-cancer mechanism. nih.govmedchemexpress.com Another important target is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. jkom.orgmdpi.com Modulation of this pathway can influence downstream processes, including apoptosis. Furthermore, the MAPK/ERK pathway, which is involved in regulating cell growth and differentiation, has also been identified as a target for some coumarins. frontiersin.orgmedchemexpress.com

Table 2: Potential Molecular Targets and Signaling Pathways Modulated by Coumarins
Pathway/TargetFunctionEffect of Modulation by CoumarinsReference
NF-κB Signaling PathwayRegulates inflammation, cell survival, proliferationInhibition of activation nih.govfrontiersin.orgmedchemexpress.com
PI3K/Akt Signaling PathwayPromotes cell survival and growthModulation/Inhibition jkom.orgmdpi.com
MAPK/ERK PathwayRegulates cell proliferation and differentiationInhibition frontiersin.orgmedchemexpress.com
Caspase-3Executioner enzyme in apoptosisActivation nih.gov
Bcl-2/Bax RatioRegulates mitochondrial apoptosis pathwayModeration (decrease) nih.gov

Protective Effects of this compound Against Environmental Stressors

This compound has demonstrated protective capabilities against certain environmental challenges, particularly in the context of plant and human cell studies.

Mitigation of UVB-Induced Keratinocyte Damage

Exposure to ultraviolet B (UVB) radiation is a significant environmental stressor that can lead to skin cell damage. Research has shown that (2'S)-columbianetin, a closely related compound, can protect human keratinocytes (HaCaT cells) from UVB-induced damage. nih.gov The protective effects are attributed to its ability to suppress the generation of reactive oxygen species (ROS), which are harmful molecules produced in response to UVB exposure. nih.gov

The molecular mechanisms underlying this protection involve the regulation of key signaling pathways. (2'S)-columbianetin was found to modulate the ASK1-MAPK and AP-1 signaling pathways, which are activated by stress. nih.gov By influencing these pathways, the compound helps to prevent cell cycle arrest at the sub-G1 phase and reduces the expression of matrix metalloproteinases (MMPs), enzymes that can degrade the extracellular matrix and contribute to skin aging and damage. nih.gov These findings suggest that columbianetin derivatives could be valuable in protecting human skin from the detrimental effects of UVB radiation. nih.gov

Protective EffectMolecular MechanismCell TypeReference
Mitigation of UVB-Induced DamageSuppression of ROS generation, regulation of ASK1-MAPK and AP-1 signaling pathways, prevention of sub-G1 cell cycle arrest, downregulation of MMP expression.Human Keratinocytes (HaCaT) nih.gov

In plant studies, this compound, along with other phenolic compounds, was observed to be upregulated in Carex adrienii under shading stress. mdpi.com This suggests a potential role for the compound in the plant's defense mechanisms against low-light conditions, which can be considered an environmental stressor. mdpi.com The accumulation of such metabolites is believed to contribute to the plant's tolerance to shade. mdpi.com

Enzyme Inhibition and Receptor Binding Studies of this compound

The biological activity of a compound is often linked to its ability to interact with specific enzymes and cellular receptors. This compound has been investigated for such interactions.

While direct and extensive studies on the enzyme inhibition and receptor binding profile of this compound are not widely available, some related research provides insights. For instance, a study on coumarins from Angelica dahurica indicated that certain coumarins exhibit estrogenic effects by promoting the secretion of alkaline phosphatase in Ishikawa cells. arabjchem.org Additionally, some coumarin (B35378) compounds have shown ligand-binding activity with PPAR-γ, a receptor involved in lipid and glucose metabolism. arabjchem.org

A network pharmacology study predicted that Columbianetin O-β-D-glucopyranoside, a synonym for this compound, is one of the compounds in a traditional medicine formula that may act on Alzheimer's disease by regulating inflammation and interacting with neuroactive ligand-receptors. jkom.org However, these are predictions and require experimental validation.

Pharmacological Relevance and Future Research Directions for Columbianetin Glucopyranoside

Structure-Activity Relationship (SAR) Investigations of Columbianetin (B30063) Glucopyranoside and its Aglycone

The biological activity of Columbianetin glucopyranoside is intrinsically linked to its chemical structure, particularly when compared to its aglycone form, columbianetin. Structure-Activity Relationship (SAR) studies are crucial for understanding how the molecular architecture influences its pharmacological effects.

This compound is a dihydrofuranocoumarin, a class of coumarins where a dihydrofuran ring is fused to the coumarin (B35378) core. researchgate.netnih.gov Research has shown that this dihydrofuranocoumarin structure is significant for its biological functions. researchgate.netnih.gov For instance, in studies evaluating neuroprotective effects against glutamate-induced toxicity in rat cortical cells, this compound demonstrated significant activity. researchgate.netnih.gov This activity is shared by other related dihydrofuranocoumarins, suggesting the importance of this specific heterocyclic ring system. researchgate.net

A key aspect of the SAR for this compound is the role of the glucose moiety attached to the columbianetin backbone. The presence of this sugar group significantly increases the molecule's polarity compared to its aglycone. This change in physicochemical properties, particularly lipophilicity, plays a critical role in its biological activity. researchgate.netuc.pt Furthermore, pharmacokinetic studies have revealed that this compound can be metabolized in vivo into its active aglycone, columbianetin. researchgate.net This suggests that this compound may function as a prodrug, where the glucose part enhances solubility and absorption, while the released aglycone, columbianetin, exerts the primary pharmacological effects. researchgate.net The cyclization of the isoprenyl group to form the dihydrofuran ring is considered a key determinant of the neuroprotective activity observed in this class of coumarins. researchgate.netnih.gov

Identification and Validation of Specific Molecular Targets for this compound

Identifying the specific molecular targets of this compound is essential for elucidating its mechanism of action. Research has moved beyond observing general pharmacological effects to pinpointing the proteins and pathways it modulates.

In pre-clinical models of osteoarthritis using IL-1β-stimulated chondrosarcoma cells, this compound has been shown to suppress the expression of key molecules involved in cartilage degradation and inflammation. mdpi.com These targets include:

Matrix Metalloproteinase 13 (MMP-13): A major enzyme responsible for the breakdown of type II collagen in cartilage. mdpi.com

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to the inflammatory cascade in arthritis. mdpi.com

Interleukin-1beta (IL-1β): Another critical pro-inflammatory cytokine that promotes inflammation and cartilage destruction. mdpi.com

Cyclooxygenase-2 (COX-2): An enzyme that synthesizes prostaglandins, which are key mediators of inflammation and pain. mdpi.com

Furthermore, computational studies using network pharmacology and molecular docking have predicted that the compound and its metabolite, columbianetin, may interact with Prostaglandin-Endoperoxide Synthase 1 and 2 (PTGS1 and PTGS2), also known as COX-1 and COX-2. researchgate.net This aligns with the observed anti-inflammatory and analgesic properties. nih.govchemsrc.comneo-biotech.com The compound is also known for its ability to inhibit platelet aggregation, indicating that it likely interacts with specific receptors or enzymes within the coagulation cascade. nih.govneo-biotech.comabmole.com

Advanced Pre-clinical Research Models for Mechanistic Elucidation of this compound

A variety of advanced pre-clinical models have been employed to investigate the biological activities and mechanisms of this compound. These models range from in vitro cell-based assays to in vivo animal studies.

In Vitro Models:

Primary Cultured Rat Cortical Cells: This model has been instrumental in evaluating the neuroprotective effects of this compound. researchgate.netnih.gov By inducing toxicity with glutamate (B1630785), researchers can measure the compound's ability to preserve cell viability, demonstrating its potential for treating neurodegenerative conditions. researchgate.netnih.gov

IL-1β-Stimulated SW1353 Chondrosarcoma Cells: This cell line serves as a widely used in vitro model for osteoarthritis. mdpi.com Stimulating these cells with the inflammatory cytokine IL-1β mimics the inflammatory environment of an osteoarthritic joint, allowing for the study of the compound's anti-inflammatory and chondroprotective effects by measuring the expression of molecules like MMP-13 and COX-2. mdpi.com

In Vivo Models:

Rodent Analgesic Models: The hot plate test in mice has been used to confirm the analgesic (pain-relieving) activity of this compound. nih.govwiley.com In this model, the compound significantly increased the latency of the pain response, demonstrating its potential as a natural analgesic. wiley.com

Pharmacokinetic Studies in Rats: Rat models are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. researchgate.net These studies have shown that this compound is absorbed and distributed to various tissues, including the brain, and is metabolized into columbianetin. nih.govresearchgate.net

Potential Applications of this compound in Lead Compound Identification for Drug Discovery

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. researchgate.net this compound, with its defined coumarin scaffold and multiple demonstrated biological activities, represents a promising lead compound for the development of new drugs. core.ac.uk

Its potential as a therapeutic lead stems from its analgesic, anti-inflammatory, neuroprotective, and antiplatelet properties. nih.govnih.govchemsrc.com The coumarin core structure is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This makes it an excellent starting point for chemical modification.

Modern drug discovery techniques like "lead hopping" or "scaffold hopping" could be applied to the structure of this compound or its aglycone. eurofinsdiscovery.com This involves searching for or designing novel molecular backbones that mimic the shape and electronic features of the original lead compound. eurofinsdiscovery.com The goal is to create new chemical entities that retain or improve upon the desired biological activity while optimizing pharmacokinetic properties and reducing potential toxicity. eurofinsdiscovery.com Both the glycoside and its aglycone, columbianetin, can serve as templates for designing new analogues for therapeutic targets related to inflammation, pain, and neurodegeneration. researchgate.net

Systems Biology Approaches to Understand Comprehensive Biological Effects of this compound

Systems biology offers a holistic approach to understanding the effects of a compound on an entire biological system, moving beyond the traditional single-target paradigm. mdpi.com This is particularly useful for natural products like this compound, which may act on multiple targets simultaneously. nih.gov

Metabolomics: This "omic" technique involves the comprehensive analysis of all metabolites in a biological system. Untargeted metabolomics studies have successfully identified this compound as one of many metabolites present in plants like Carex adrienii and its levels can change in response to environmental stress. mdpi.comnih.gov This approach helps to place the compound within broader metabolic pathways. nih.gov

Network Pharmacology: This computational approach integrates data to build networks of interactions between drugs, targets, and diseases. It has been used to predict the molecular targets of compounds from Angelicae Pubescentis Radix. researchgate.net For Columbianetin and its related compounds, network pharmacology combined with molecular docking has helped identify potential key targets like PTGS1 and PTGS2 (COX-1 and COX-2), providing a systems-level view of its anti-inflammatory mechanism. researchgate.net

These systems-level approaches provide a more comprehensive picture of the compound's biological effects, helping to understand its polypharmacology (action on multiple targets) and potential synergistic interactions within a complex extract. mdpi.comnih.gov

Development of Robust Methodologies for Quality Control and Standardization of this compound-Rich Extracts

For any natural product to be considered for therapeutic use, the development of robust methods for quality control and standardization is paramount. nih.gov This ensures consistency in potency and composition across different batches of extracts. Significant research has focused on creating efficient methods to purify and quantify this compound from its primary plant sources, such as Angelicae Pubescentis Radix (APR). nih.govfrontiersin.org

An effective strategy involves a two-step process of enrichment followed by purification. Macroporous resins have proven highly effective for the initial enrichment. nih.govwiley.com

Resin TypeAdsorption/Desorption PropertiesReference
GDX-201 Showed the best adsorption and desorption properties for this compound among several tested resins. nih.govwiley.comnih.gov

Following enrichment, analytical techniques are used for separation and quantification. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. nih.govwiley.com More advanced methods like Ultra High-Performance Liquid Chromatography (UHPLC) allow for the simultaneous determination of multiple bioactive compounds, providing a more complete chemical fingerprint for quality control. frontiersin.org One such UHPLC method was developed to quantify 13 compounds, including columbianetin and other coumarins, from APR. frontiersin.org

Studies have demonstrated the successful application of these methods on a larger scale. In one lab-scale enlargement, the content of this compound in an extract was increased nearly 30-fold with a high recovery yield. nih.gov

Purification ParameterResultReference
Initial Content in Extract 0.45% nih.gov
Final Content after Purification 13.32 ± 0.64% nih.gov
Fold Increase 29.61 nih.gov
Recovery Yield 88.03 ± 2.76% nih.gov

These validated methodologies for extraction, purification, and quantification are essential for the standardization of this compound-rich extracts, paving the way for further pre-clinical and clinical research. nih.govwiley.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Columbianetin glucopyranoside from plant sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol) followed by chromatographic purification. Semi-preparative HPLC is widely used for separation, and fractions are analyzed via TLC or HPLC-DAD. Structural confirmation employs NMR spectroscopy (e.g., 1D/2D NMR for glycosidic linkage analysis) and mass spectrometry (e.g., ESI-MS for molecular weight validation). Comparative analysis with authentic reference compounds is critical .

Q. How can researchers verify the chemical identity of this compound?

  • Answer : Key steps include:

  • Spectroscopic analysis : NMR (¹H, ¹³C, HSQC, HMBC) to confirm the glucopyranosyl moiety and coumarin backbone.
  • Mass spectrometry : ESI-MS or MALDI-TOF to validate the molecular formula (C₂₀H₂₄O₉; MW 408.4).
  • Chromatographic comparison : Co-elution with reference standards using HPLC or UPLC .

Q. What are the optimal storage conditions for this compound in laboratory settings?

  • Answer : Store at 2–8°C in airtight, light-protected containers. Stability studies recommend periodic purity checks via HPLC to detect degradation (e.g., hydrolysis of the glycosidic bond under acidic/alkaline conditions) .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

  • Answer : Start with in vitro assays:

  • Antiplatelet activity : ADP-induced platelet aggregation tests (IC₅₀ determination).
  • Anti-inflammatory assays : COX-2 inhibition or TNF-α suppression in cell models.
  • Dose-response studies : Use concentrations ranging from 1–100 µM to establish efficacy thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in historical structural assignments of this compound?

  • Answer : Early studies misidentified the glycoside as a D-glucoside, but revised structural analysis using high-resolution MS and NMR fragmentation patterns confirmed it as a β-D-gentiobioside. Modern workflows should integrate:

  • Fragmentation pathway analysis : Compare acetate derivatives via MSⁿ to distinguish gentiobiosides (1→6 linkages) from glucosides.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry .

Q. What experimental designs are recommended to address variability in antiplatelet activity across studies?

  • Answer : Variability may arise from differences in:

  • Compound purity : Validate via HPLC (purity ≥95%).
  • Assay conditions : Standardize ADP concentration (e.g., 2 µM) and platelet source (human vs. animal).
  • Control groups : Include positive controls (e.g., aspirin) and negative controls (vehicle-only). Statistical analysis (ANOVA with post-hoc tests) is critical for reproducibility .

Q. How can metabolomics approaches enhance understanding of this compound’s pharmacokinetics?

  • Answer : Use LC-MS/MS for:

  • Metabolite profiling : Identify phase I/II metabolites (e.g., hydrolyzed aglycone, glucuronidated forms).
  • Tissue distribution studies : Quantify compound levels in plasma, liver, and kidneys over time.
  • Enzyme inhibition assays : Test interactions with CYP450 isoforms to predict drug-drug interactions .

Q. What strategies are effective for comparative analysis of this compound’s bioactivity against structurally similar coumarins?

  • Answer :

  • Structure-activity relationship (SAR) studies : Compare antiplatelet IC₅₀ values of this compound with columbianetin, osthol, and bergapten.
  • Molecular docking : Simulate interactions with ADP receptors (e.g., P2Y₁₂) using AutoDock Vina.
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated platelet models .

Q. How should researchers design studies to investigate synergistic effects of this compound with other phytochemicals?

  • Answer :

  • Fractional inhibitory concentration (FIC) index : Test combinations with flavonoids (e.g., quercetin) or alkaloids.
  • Isobologram analysis : Determine additive, synergistic, or antagonistic effects.
  • Mechanistic studies : Use pathway-specific inhibitors (e.g., AMPK inhibitors) to dissect synergy in anti-inflammatory or metabolic pathways .

Methodological Considerations

  • Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to aggregate findings, assess bias (e.g., via Cochrane Risk of Bias Tool), and perform meta-analyses .
  • Reproducibility : Document all protocols in detail (e.g., storage conditions, instrument settings) and deposit raw data in repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.